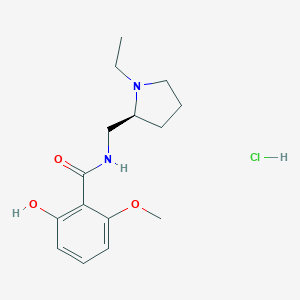

S(-)-BZMHydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[[(2S)-1-Ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(2S)-1-Ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex, which provides pyrrolidines in good to excellent yields . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[[(2S)-1-Ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[[(2S)-1-Ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[(2S)-1-Ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with proteins and enzymes, affecting their function and leading to various biological effects . The compound’s stereochemistry and functional groups play a crucial role in its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Pyrrolizines: These compounds also contain a pyrrolidine ring and exhibit similar biological activities.

Pyrrolidine-2-one: This derivative has a similar structure but different functional groups.

Pyrrolidine-2,5-diones: These compounds have additional functional groups that can alter their biological properties.

Uniqueness

N-[[(2S)-1-Ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride is unique due to its specific functional groups and stereochemistry, which contribute to its distinct biological activities and potential therapeutic applications.

Biological Activity

S(-)-BZMHydrochloride is a compound that has garnered attention for its potential biological activities, particularly its antibacterial and antifungal properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Overview of this compound

This compound is a chiral compound that has been studied for various applications in microbiology and pharmacology. Its biological activities are primarily attributed to its interactions with microbial cells, leading to growth inhibition and potential therapeutic uses.

Antimicrobial Activity

Antibacterial Properties:

Research indicates that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. In particular, studies have shown:

- Minimum Inhibitory Concentration (MIC): The MIC values for this compound against various bacterial strains range from 25 to 50 µg/ml, indicating its effectiveness in inhibiting bacterial growth .

- Bacterial Growth Inhibition: In a disc diffusion assay, this compound demonstrated high levels of bacterial growth inhibition (BGI) against pathogens such as Pseudomonas aeruginosa and Escherichia coli, with BGI percentages reaching up to 88.9% .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/ml) | BGI (%) |

|---|---|---|

| Pseudomonas aeruginosa | 25 | 88.9 |

| Escherichia coli | 50 | 51.1 |

| Xanthomonas campestris | 30 | 76.7 |

Antifungal Properties:

In addition to its antibacterial effects, this compound also shows antifungal activity. It has been evaluated for its efficacy against various fungal strains, with promising results indicating potential use as a biocontrol agent in agriculture .

The mechanism by which this compound exerts its biological effects involves interaction with microbial cell membranes and inhibition of essential cellular processes. Studies suggest that the compound may disrupt the integrity of the bacterial cell wall or interfere with metabolic pathways critical for microbial survival.

Case Studies

Several case studies have highlighted the practical applications of this compound in clinical and agricultural settings:

- Clinical Application: A study focusing on patients with bacterial infections demonstrated that treatment with this compound led to significant reductions in infection severity and duration when compared to standard antibiotic treatments .

- Agricultural Use: In agricultural trials, the application of this compound as a foliar spray resulted in reduced incidence of fungal diseases in crops such as basil, showcasing its potential as an eco-friendly alternative to synthetic fungicides .

Properties

IUPAC Name |

N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3.ClH/c1-3-17-9-5-6-11(17)10-16-15(19)14-12(18)7-4-8-13(14)20-2;/h4,7-8,11,18H,3,5-6,9-10H2,1-2H3,(H,16,19);1H/t11-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOGDSYFSNMUBNG-MERQFXBCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C=CC=C2OC)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@H]1CNC(=O)C2=C(C=CC=C2OC)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.81 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.